Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate chemical structure and physical properties
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate chemical structure and physical properties
An In-depth Technical Guide to Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole. Foundational principles of the synthetic strategy, including the causality behind reagent selection and reaction conditions, are explained to provide researchers with actionable insights. Furthermore, this guide outlines standard methodologies for spectroscopic characterization, ensuring product identity and purity. All data and protocols are supported by authoritative references to foster scientific rigor and reproducibility.
Chemical Identity and Structure
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative. The core of the molecule is a 5-membered pyrazole ring, which is a common scaffold in pharmacologically active compounds. This core is functionalized with two methyl groups at positions 3 and 5, a nitro group at position 4, and an ethyl acetate group attached to the nitrogen at position 1.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | [1] |
| CAS Number | 5679-18-5 | [1][2] |
| Molecular Formula | C9H13N3O4 | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CN1C(=C(C(=N1)C)[O-])C | [3] |
| InChI Key | XQUYPKGOLQYZRE-UHFFFAOYSA-N | [1][3] |
Structural Diagram
The 2D chemical structure, rendered using the DOT language, illustrates the connectivity of the atoms and the key functional groups.
Caption: 2D structure of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research. The data available for this compound are summarized below.
| Property | Value / Description | Reference |
| Molecular Weight | 227.22 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Solubility | >34.1 µg/mL (at pH 7.4) | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is typically achieved through a two-step process: first, the synthesis of the pyrazole core, 3,5-dimethyl-4-nitro-1H-pyrazole, followed by its N-alkylation.
Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole (Precursor)
The precursor is synthesized from the commercially available 3,5-dimethyl-1H-pyrazole.[4] The standard method involves electrophilic nitration at the C4 position of the pyrazole ring, which is highly activated by the two methyl groups.
Causality: The choice of a strong nitrating agent, such as a mixture of nitric and sulfuric acids, is crucial. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich C4 position of the pyrazole ring.
N-Alkylation to Yield the Final Product
The final product is synthesized by the N-alkylation of the 3,5-dimethyl-4-nitro-1H-pyrazole precursor with an alkylating agent like ethyl bromoacetate.
Causality and Regioselectivity: The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms (N1 or N2), leading to regioisomers.[5] For 3,5-disubstituted pyrazoles, the two nitrogens are equivalent due to tautomerism. Deprotonation with a base generates the pyrazolate anion, a potent nucleophile. The subsequent reaction with an electrophile like ethyl bromoacetate proceeds via an Sₙ2 mechanism. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it solvates the cation of the base, leaving the pyrazolate anion highly reactive, thus promoting high yields.[5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Base-Mediated N-Alkylation)
This protocol is a standard procedure adapted for the N-alkylation of pyrazoles.[5]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF), to dissolve the pyrazole. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion.
-
Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension. The reaction is often mildly exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. While specific spectra for this exact compound are not widely published, the expected signals can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the upfield region (around 1.3 and 4.2 ppm, respectively) corresponding to the ethyl group (-OCH₂CH₃).- A singlet in the midfield region (around 5.0 ppm) for the methylene protons (-CH₂-) adjacent to the pyrazole nitrogen.- Two singlets in the upfield region (around 2.5 ppm) for the two non-equivalent methyl groups on the pyrazole ring. |
| ¹³C NMR | - Signals for the two methyl carbons of the ethyl group.- A signal for the methylene carbon of the acetate group.- Signals for the two methyl carbons on the pyrazole ring.- Signals for the three distinct carbons of the pyrazole ring (C3, C4, C5).- A signal for the carbonyl carbon (C=O) in the downfield region (around 170 ppm). |
| IR Spectroscopy | - Strong absorption bands corresponding to the C=O stretch of the ester (around 1730-1750 cm⁻¹).- Strong characteristic bands for the asymmetric and symmetric stretching of the nitro group (NO₂) (around 1550 and 1350 cm⁻¹).- C-H stretching bands for alkyl groups (around 2850-3000 cm⁻¹). |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 227 or 228).- Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety. |
Potential Applications and Research
Substituted pyrazoles are a cornerstone in medicinal chemistry due to their wide range of biological activities.[6] The presence of a nitro group, a known pharmacophore and a precursor for an amino group, combined with the ethyl acetate side chain, makes Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate an interesting candidate for:
-
Drug Discovery: As a building block for synthesizing more complex molecules with potential anti-inflammatory, antibacterial, or antiviral properties.
-
Materials Science: The nitro group can be used in the synthesis of energetic materials or as a functional handle for creating novel polymers and dyes.[4]
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: Nitro compounds can be energetic and should be handled with care, especially when heated. Avoid strong reducing agents unless a specific reaction is intended.
References
-
National Center for Biotechnology Information (2024). 3,5-Dimethyl-4-nitroso-1H-pyrazole. PubChem Compound Summary. Retrieved March 25, 2026, from [Link]
-
National Center for Biotechnology Information (2024). Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. PubChem Compound Summary for CID 707586. Retrieved March 25, 2026, from [Link]
-
Chemspace. Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved March 25, 2026, from [Link]
-
NextSDS. ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved March 25, 2026, from [Link]
-
Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved March 25, 2026, from [Link]
-
Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved March 25, 2026, from [Link]
-
Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Wiley, R. H., & Wiley, P. (1964). 3,5-Dimethylpyrazole. Organic Syntheses. Retrieved March 25, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved March 25, 2026, from [Link]
-
Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved March 25, 2026, from [Link]
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Retrieved March 25, 2026, from [Link]
Sources
- 1. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | C9H13N3O4 | CID 707586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - C9H13N3O4 | CSSS00000171013 [chem-space.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
